Isoindole-1,3-dione, 2-(2,4,6-trimethylbenzyl)-
Description
2-(2,4,6-Trimethylbenzyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione (commonly known as phthalimide) substituted with a 2,4,6-trimethylbenzyl group. The trimethylbenzyl substituent imparts steric bulk and electron-donating effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-8-12(2)16(13(3)9-11)10-19-17(20)14-6-4-5-7-15(14)18(19)21/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYNEQBMCUMTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294161 | |
| Record name | NSC94837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64489-90-3 | |
| Record name | NSC94837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC94837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Isoindole-1,3-dione derivatives, particularly those with unique substituents like 2-(2,4,6-trimethylbenzyl)-, have garnered attention for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
Isoindole-1,3-dione, 2-(2,4,6-trimethylbenzyl)- is characterized by the following chemical structure:
- Molecular Formula : C₁₇H₁₅N₁O₂
- Molecular Weight : 265.31 g/mol
- CAS Number : 2840998
This compound belongs to a broader class of isoindoline derivatives known for their varied biological activities, including anti-inflammatory and analgesic properties.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with isoindole derivatives:
-
Cyclooxygenase (COX) Inhibition :
- Isoindole-1,3-dione derivatives exhibit significant inhibition of COX enzymes, particularly COX-1 and COX-2. For instance, certain derivatives showed greater inhibition than the reference drug meloxicam .
- The affinity for COX-2 is enhanced by substituents that increase lipophilicity and molecular interactions .
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The biological effects of isoindole-1,3-dione are mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of specific functional groups allows these compounds to interact with enzymes involved in inflammatory pathways. For example, the introduction of aromatic moieties enhances binding affinity to COX enzymes .
- Modulation of Signaling Pathways : Isoindoles can influence signaling pathways such as the PI3K/AKT/mTOR pathway associated with cell proliferation and survival .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the isoindole-1,3-dione core but differ in substituents, enabling comparative analysis of their properties:
Compound 13c
Structure : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione
Key Features :
- Substituent : A triazolidine-thioxo-phenyl group introduces sulfur and nitrogen heteroatoms, enhancing hydrogen-bonding capacity and redox activity.
- Synthesis : Refluxed with thiosemicarbazide in dioxane (3 hours, 42% yield) .
- Spectroscopy :
- Thermal Stability : Melting point >300°C, indicative of strong crystal packing.
Compound 14
Structure : 2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione
Key Features :
- Substituent : A simpler triazolidine-thioxo group compared to 13c, reducing steric hindrance.
- Synthesis : Similar to 13c but with lower yield (33%), likely due to reduced π-stacking interactions .
- Spectroscopy :
Compound 15
Structure : (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide
Key Features :
- Substituent : A benzohydrazide group, introducing a conjugated hydrazone moiety.
- Synthesis : Refluxed with benzohydrazide (7 hours, 48% yield) .
- Spectroscopy :
Bromomethyl-Triethylbenzyl Derivatives
Structure : 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione
Key Features :
- Substituent : Bromomethyl and triethyl groups increase steric bulk and halogen-mediated reactivity.
- Crystallography : Bulky substituents disrupt planar packing, reducing melting points compared to trimethyl analogs .
Comparative Analysis: Key Parameters
Research Findings
Electronic Effects :
- Electron-donating methyl groups in 2-(2,4,6-trimethylbenzyl)isoindole-1,3-dione likely stabilize the isoindole core via hyperconjugation, contrasting with electron-withdrawing C=S or Br substituents in analogs .
Steric Influence :
- Bulky triethyl/bromomethyl groups in reduce crystallinity compared to trimethylbenzyl derivatives, which may form more ordered lattices .
Q & A
Q. Basic
- MAO inhibition : Spectrophotometric assays using kynuramine as a substrate, monitoring absorbance at 316 nm for MAO-A/B activity .
- Cholinesterase inhibition : Ellman’s method with acetylthiocholine iodide, measuring thiol product formation at 412 nm .
IC values should be validated with donepezil or rivastigmine as positive controls.
How does substituent variation affect the compound’s physical properties?
Q. Advanced
- Lipophilicity : Introducing alkyl groups (e.g., 8-hydroxyoctyl) increases logP (e.g., from 1.73 to 2.12), enhancing blood-brain barrier penetration .
- Thermal stability : Trimethylbenzyl derivatives exhibit higher melting points (>191°C) due to crystal packing efficiency .
- Solubility : Boronic ester derivatives (e.g., pinacol boronate) improve aqueous solubility for in vivo studies .
What computational methods predict binding modes with MAO enzymes?
Advanced
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:
- Key residues : FAD-binding pocket (e.g., Tyr 435 in MAO-B) and hydrophobic subsites accommodate the trimethylbenzyl group .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinity changes upon substituent modification .
How can synthetic byproducts be minimized during large-scale reactions?
Q. Advanced
- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates before final coupling .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time .
What analytical techniques quantify trace impurities in final products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
